2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide
Description
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide features a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group, linked to a pyrrole ring and an N-methyl-N-phenylacetamide moiety. This structure combines aromatic heterocycles with fluorinated and amide functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-25(17-6-3-2-4-7-17)19(27)14-26-13-5-8-18(26)21-23-20(24-28-21)15-9-11-16(22)12-10-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQCXRURKNRZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties, influencing their bioavailability.
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including an oxadiazole ring, a pyrrole moiety, and a fluorophenyl group. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C21H17FN4O3
- Molecular Weight : 392.4 g/mol
- IUPAC Name : 2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(2-methoxyphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The structural components facilitate:
- Hydrogen bonding and hydrophobic interactions due to the fluorophenyl and oxadiazole groups.
- π-π stacking interactions provided by the pyrrole and methoxyphenyl groups, enhancing binding affinity to target proteins or enzymes.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrrole derivatives exhibit significant antimicrobial properties. For example:
- A related compound showed effective antibacterial activity against Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains .
Anticancer Properties
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For instance:
- Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has potential anti-inflammatory properties, which may be linked to its ability to inhibit cyclooxygenase (COX) enzymes. Studies suggest that modifications in similar structures enhance COX-II selectivity .
Case Studies
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide have been synthesized and tested against various bacteria and fungi. The presence of the oxadiazole ring enhances the compound's ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .
1.2 Anticancer Properties
Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells. The specific structure of this compound may contribute to its effectiveness against certain cancer types by targeting specific cellular pathways involved in tumor growth and proliferation .
1.3 Anti-inflammatory Effects
Compounds with oxadiazole moieties have shown promise in reducing inflammation in preclinical models. The mechanism involves the modulation of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the oxadiazole and pyrrole rings can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and potency |
| Methyl group | Enhances metabolic stability |
| Phenyl group | Improves binding affinity to targets |
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
Case Study 1: Antimicrobial Screening
A study evaluated various oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains .
Case Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines showed that specific modifications to the oxadiazole structure enhanced cytotoxicity compared to standard treatments. This suggests a potential role for these compounds in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Analogs
Structural and Functional Insights
Substituent Effects on Bioactivity :
- The piperidine-carboxamide analog (C21H20FN5O2) demonstrated significant antituberculosis activity with binding affinities surpassing control drugs, attributed to its rigid piperidine ring enhancing target interaction .
- In contrast, the 1,3-benzodioxole -containing compound (C21H15FN4O4) was discontinued, suggesting that bulky aromatic substituents may compromise stability or pharmacokinetics .
Fluorine at the 4-position of the phenyl group is conserved across all analogs, likely optimizing electronic effects and binding to hydrophobic enzyme pockets .
Amide Group Variations: The methoxyethyl substituent (C17H17FN4O3) introduces polar oxygen atoms, improving aqueous solubility compared to the target compound’s N-methyl-N-phenyl group .
Pharmacokinetic and Toxicity Considerations
- Synthetic Accessibility : Derivatives like the methoxyethyl compound (C17H17FN4O3) are synthetically tractable, as evidenced by detailed reaction procedures in related acetamide syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
